6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The structure of this compound features a benzene ring fused with an oxazine ring, with tert-butyl and methyl substituents enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach involves the condensation of amino alcohols with dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as catalyst-free reactions and the use of naturally abundant resources, are increasingly being applied to the synthesis of oxazines . For instance, visible light-promoted C–H activation/cyclization of tertiary amines can be used to achieve efficient synthesis under mild conditions .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different oxazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead dioxide (PbO2), reducing agents, and various nucleophiles and electrophiles . Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized oxazines .
Scientific Research Applications
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets and pathways. The oxazine ring can participate in various chemical reactions, influencing the compound’s biological activity. For instance, the nitrogen lone pair in the oxazine ring can engage in conjugation with the π-system of quinones, affecting the compound’s redox properties .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- Dialkyl 6-(pyrimidin-2-ylthio)-4-thioxo-5,6-dihydro-4H-1,3-oxazine-5,6-dicarboxylates
- 8,9,10,12-tetrahydro-7aH-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine
Uniqueness
6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substituents (tert-butyl and methyl groups) and its ability to undergo a wide range of chemical reactions. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-tert-butyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C13H19NO/c1-9-8-15-12-6-5-10(13(2,3)4)7-11(12)14-9/h5-7,9,14H,8H2,1-4H3 |
InChI Key |
UPRXHBRRFILEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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